1H-Indazole-3,4-dicarboxaldehyde

概要

説明

1H-Indazole-3,4-dicarboxaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an indazole core with two formyl groups at the 3 and 4 positions, making it a valuable intermediate for various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Indazole-3,4-dicarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

Industrial Production Methods: Industrial production often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis involves the formation of N–N bonds using oxygen as the terminal oxidant . This method is advantageous as it minimizes byproduct formation and enhances yield.

化学反応の分析

Types of Reactions: 1H-Indazole-3,4-dicarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

Reduction: The formyl groups can be reduced to primary alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products:

Oxidation: 1H-Indazole-3,4-dicarboxylic acid.

Reduction: 1H-Indazole-3,4-dimethanol.

Substitution: Various 3,4-disubstituted indazole derivatives.

科学的研究の応用

Chemical Synthesis

Key Intermediate in Synthesis:

1H-Indazole-3,4-dicarboxaldehyde serves as a crucial intermediate for synthesizing polyfunctionalized indazoles. These derivatives are vital in developing new materials and catalysts. The presence of two formyl groups enhances its reactivity, allowing for diverse synthetic pathways that can lead to complex chemical structures.

Reactions:

- Oxidation: Converts the aldehyde groups into carboxylic acids or quinones.

- Reduction: Can yield corresponding alcohols or dimethanols.

- Substitution Reactions: Facilitates the introduction of various functional groups onto the indazole ring, making it a versatile building block.

Biological Applications

Enzyme Inhibition and Receptor Modulation:

The compound is investigated for its ability to interact with biological macromolecules, including enzymes and receptors. Its structure allows it to act as a bioisostere of indoles, promoting strong hydrogen bonding interactions that can influence protein functions.

Therapeutic Potential:

this compound and its derivatives have been explored for:

- Anticancer Activity: Studies indicate significant potential against various cancer types. For instance, novel indazole derivatives have shown promising results against renal cancer with IC50 values as low as 5.15 µM against K562 cell lines .

- Anti-inflammatory Properties: Research suggests that these compounds may reduce inflammation, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity: The compound's derivatives are also being evaluated for their antimicrobial properties.

Industrial Applications

Material Science:

In industry, this compound is utilized in producing dyes and pigments due to its stability and reactivity. Its ability to form coordination polymers opens avenues for novel material development with unique properties.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of indazole derivatives revealed their effectiveness against renal cancer. Molecular docking studies indicated high binding affinities to DDR1 targets associated with renal cancer, showcasing their potential as therapeutic agents .

Case Study 2: Antispermatogenic Effects

Research on halogenated derivatives demonstrated significant reductions in testicular weight in animal models. Histological studies indicated damage to seminiferous tubules while preserving spermatogonia and interstitial tissue, highlighting the compound's biological impact.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Effective against various cancers; significant binding affinities observed. |

| Anti-inflammatory | Potential to reduce inflammation; candidates for inflammatory disease treatment. |

| Antimicrobial | Explored for antimicrobial properties; ongoing research in this area. |

| Antispermatogenic | Notable effects on spermatogenesis; impacts observed in animal studies. |

作用機序

The mechanism of action of 1H-Indazole-3,4-dicarboxaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π stacking interactions with proteins and nucleic acids, influencing their function. It acts as a bioisostere of indoles, promoting strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This property makes it an effective inhibitor of enzymes such as kinases, which are crucial in cell signaling pathways .

類似化合物との比較

- 1H-Indazole-3-carboxaldehyde

- 2H-Indazole-3-carboxaldehyde

- 1H-Indazole-4-carboxaldehyde

Comparison: 1H-Indazole-3,4-dicarboxaldehyde is unique due to the presence of two formyl groups, which enhance its reactivity and versatility in chemical syntheses. Unlike its mono-formyl counterparts, it can participate in more complex reactions, leading to the formation of diverse polyfunctionalized products . This dual functionality makes it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

生物活性

1H-Indazole-3,4-dicarboxaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an indazole core with aldehyde functional groups at the 3 and 4 positions, making it a versatile scaffold for the development of various therapeutic agents.

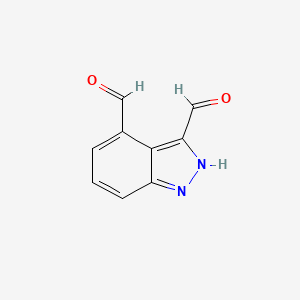

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes two carboxaldehyde groups attached to the indazole ring, which is crucial for its biological activity.

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. Indazole derivatives are known to inhibit various kinases, which play significant roles in cancer cell proliferation and survival. For instance, studies have shown that certain indazole derivatives exhibit selective inhibition of tyrosine kinases, contributing to their anticancer effects .

Case Study: Kinase Inhibition

- Objective: Investigate the efficacy of indazole derivatives in inhibiting cancer cell lines.

- Methodology: A series of indazole derivatives were synthesized and tested against various cancer cell lines.

- Results: The study demonstrated that compounds containing the indazole scaffold significantly inhibited cell growth in vitro, with IC50 values in the low micromolar range.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Several studies indicate that indazole derivatives possess activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anti-inflammatory Effects

Indazoles have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The biological activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Research Findings

- Study: Evaluation of anti-inflammatory effects in a murine model.

- Outcome: Treatment with indazole derivatives resulted in reduced levels of TNF-alpha and IL-6 compared to controls.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It may interact with various receptors affecting cellular signaling pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from readily available indole derivatives. The nitrosation method has been highlighted as an effective approach for generating this compound .

Table 2: Synthesis Pathways

| Method | Description | Yield (%) |

|---|---|---|

| Nitrosation | Conversion of indoles to indazole derivatives | 60-80 |

| Cyclization | Cyclization of ortho-substituted benzylidenehydrazines | 50-70 |

特性

IUPAC Name |

2H-indazole-3,4-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-4-6-2-1-3-7-9(6)8(5-13)11-10-7/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMRARKANQZYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。